Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate

Catalog No.
S780300
CAS No.
471917-05-2
M.F
C13H14N2O4
M. Wt
262.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycin...

CAS Number

471917-05-2

Product Name

Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate

IUPAC Name

methyl 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]acetate

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

InChI

InChI=1S/C13H14N2O4/c1-19-12(17)8-14-10-7-11(16)15(13(10)18)9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3

InChI Key

JCVSLSAFAIQADW-UHFFFAOYSA-N

SMILES

COC(=O)CNC1CC(=O)N(C1=O)C2=CC=CC=C2

Canonical SMILES

COC(=O)CNC1CC(=O)N(C1=O)C2=CC=CC=C2

Medicinal Chemistry

Field: Medicinal Chemistry

Methods: Synthesis involves an optimized coupling reaction, yielding several hybrid compounds tested in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model.

Results: The most promising derivative, compound 30, showed an effective dose (ED50) MES of 45.6 mg/kg and ED50 6 Hz (32 mA) of 39.5 mg/kg. It also demonstrated efficacy in pain models and had a favorable safety profile .

Biochemistry

Field: Biochemistry

Methods: In vitro assays using human liver microsomes to assess metabolic stability and hepatotoxicity, along with inhibition studies on cytochrome P450 isoforms.

Results: Compound 30 exhibited high metabolic stability, negligible hepatotoxicity, and weak inhibition of CYP3A4, CYP2D6, and CYP2C9, suggesting drug-like properties suitable for further development .

Pharmacodynamics

Field: Pharmacodynamics

Methods: Animal models are used to test the efficacy of the derivatives in treating pain and preventing seizures.

Results: Some derivatives have shown promising results in reducing pain and seizure frequency, indicating potential therapeutic applications .

Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate is a synthetic compound characterized by its unique structure, which includes a pyrrolidine ring and a glycinate moiety. This compound features a phenyl group attached to the pyrrolidine, contributing to its potential biological activity. The presence of two carbonyl groups in the pyrrolidine ring enhances its reactivity and interaction with biological systems.

Typical of amides and carbonyl-containing compounds. Key reactions may include:

  • Nucleophilic Addition: The carbonyl groups can react with nucleophiles, which may lead to the formation of new derivatives.
  • Hydrolysis: In the presence of water, methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl groups may be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate exhibits significant biological activity, particularly in pharmacological contexts. Preliminary studies suggest that it may possess:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects: In vitro studies suggest that it may modulate inflammatory pathways, offering potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity: Some studies have indicated cytotoxic effects on cancer cell lines, suggesting its potential role in cancer therapy.

The synthesis of methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as phenylalanine or an analogous amino acid, cyclization can be achieved under acidic or basic conditions.
  • Introduction of Carbonyl Groups: This can be accomplished through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
  • Esterification: The final step involves the esterification of the resulting compound with methyl glycinate to form methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate.

Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate holds promise in various fields:

  • Pharmaceutical Development: Its antimicrobial and anti-inflammatory properties make it a candidate for drug formulation aimed at treating infections and inflammatory disorders.
  • Biotechnology: The compound may be utilized in bioconjugation processes due to its reactive functional groups.
  • Materials Science: Potential applications in developing biocompatible materials for drug delivery systems.

Research into the interactions of methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate with biological macromolecules is ongoing. Key areas of investigation include:

  • Protein Binding Studies: Understanding how this compound binds to proteins can elucidate its mechanism of action and potential side effects.
  • Cellular Uptake Mechanisms: Studies are being conducted to determine how this compound enters cells and interacts with cellular components.

Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate shares structural similarities with several compounds. Here are some notable examples:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl GlycinateSimple ester structureMild antimicrobialLacks pyrrolidine ring
2-PyrrolidinoneLactam structureAntimicrobialNo phenyl substitution
Phenylalanine DerivativesAmino acid backboneNutritionalVaries in side chains

The uniqueness of methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate lies in its combination of the pyrrolidine ring with a dual carbonyl system and a phenyl group, which enhances its reactivity and potential biological applications compared to simpler analogs.

XLogP3

0.3

Dates

Last modified: 08-15-2023

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